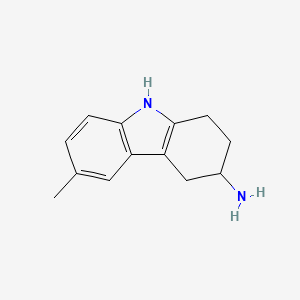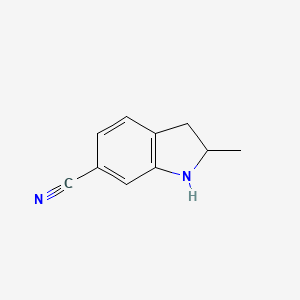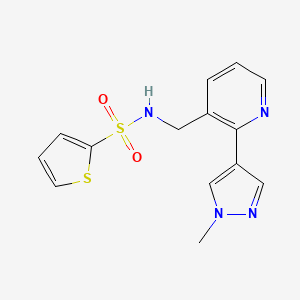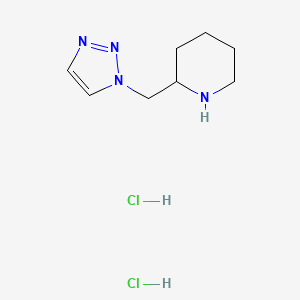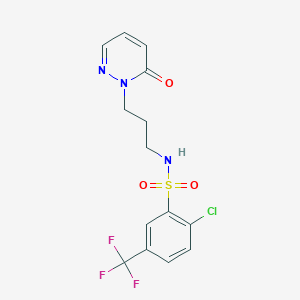
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound widely studied for its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. Characterized by its complex molecular structure, the compound includes multiple functional groups, making it a versatile candidate for scientific research and industrial use.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide typically involves a multi-step reaction process. The initial steps often include the chlorination of appropriate precursors followed by the introduction of pyridazine and sulfonamide groups. Each stage requires precise control over reaction conditions, such as temperature, pH, and solvent choice, to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production of this compound relies on optimized synthetic routes to enhance efficiency and cost-effectiveness. This involves utilizing continuous flow chemistry and advanced catalysis techniques to streamline the production process. Quality control measures are critical to ensure the compound meets the stringent requirements for its intended applications.
化学反应分析
Types of Reactions
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : Conversion to different oxidation states can modify its activity and properties.
Reduction: : Reduction reactions can lead to the formation of different functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Some commonly used reagents include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like sodium borohydride.
Substitution reagents: including halogens and organometallic compounds.
Typical conditions involve controlling the reaction temperature, solvent choice, and reaction duration to achieve the desired products.
Major Products
The main products of these reactions include various derivatives of the original compound with altered functionalities and improved properties for specific applications.
科学研究应用
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide has found numerous applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Explored for therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: : Employed in various industrial processes requiring stable and reactive chemical intermediates.
作用机制
The mechanism of action of 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to desired biological or chemical effects. The precise pathways involved include binding to active sites and inducing conformational changes that alter the target's function.
相似化合物的比较
When compared to similar compounds, 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds might include:
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Lacks the trifluoromethyl group, affecting its reactivity.
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Missing the trifluoromethyl group, altering its properties and applications.
N-(3-(pyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide: : Has a different substituent pattern, impacting its overall functionality.
These comparisons highlight the uniqueness of this compound in terms of its versatile applications and reactivity profile.
属性
IUPAC Name |
2-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O3S/c15-11-5-4-10(14(16,17)18)9-12(11)25(23,24)20-7-2-8-21-13(22)3-1-6-19-21/h1,3-6,9,20H,2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUAXWVWAZAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


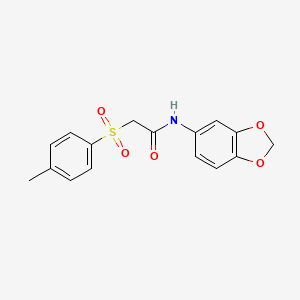


![8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2674180.png)
![methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2674183.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)
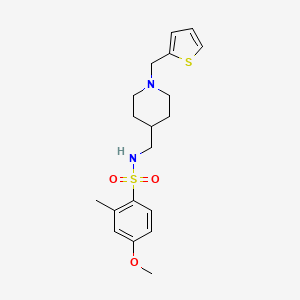
![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)
